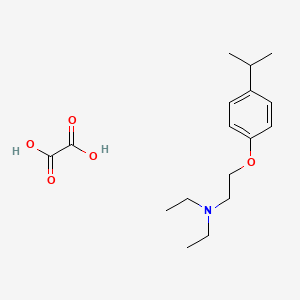![molecular formula C22H34N2O B4927659 1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It is a psychoactive substance that has been used for recreational purposes due to its euphoric effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of these receptors leads to an increase in intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. TFMPP also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to increase serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase dopamine release in certain brain regions, although the significance of this effect is unclear. TFMPP has been reported to produce euphoria, increased sociability, and altered sensory perception in humans. However, it can also cause adverse effects such as nausea, vomiting, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. It has also been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. However, TFMPP has several limitations as well, including its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on TFMPP, including the development of more selective agonists for specific serotonin receptor subtypes. Additionally, further research is needed to understand the long-term effects of TFMPP use and its potential for abuse. Finally, TFMPP may have potential therapeutic applications in the treatment of neurological disorders, although more research is needed to determine its safety and efficacy for these indications.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has been studied for its scientific research applications, particularly in the field of neuroscience. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, and has been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. TFMPP has several advantages and limitations as a research tool, and there are several future directions for research on this compound.
Synthesemethoden
TFMPP is synthesized by reacting 1-(2-methoxyphenyl)piperazine with 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol in the presence of a catalyst. The resulting product is then purified using chromatography techniques. TFMPP is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied for its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a research tool to study the role of serotonin receptors in the brain. TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-18-8-7-12-22(2,3)19(18)11-13-23-14-16-24(17-15-23)20-9-5-6-10-21(20)25-4/h5-6,9-10H,7-8,11-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBRLQJRZDRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)


![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)


![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)



![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)